5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Description
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazole core fused with a partially saturated cyclohexene ring. The tert-butyl substituent at the 5-position enhances steric bulk and may influence solubility, stability, and binding affinity in biological or catalytic contexts. This compound is cataloged as a building block in medicinal chemistry and organic synthesis, with applications in drug discovery and materials science .
Properties
IUPAC Name |
5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)7-4-5-9-8(6-7)10(11(14)15)13-16-9/h7H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAICHDLMXOAJLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388061 | |
| Record name | 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
832684-43-2 | |
| Record name | 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Benzoxazole Core
- Starting Materials: Ortho-hydroxy aromatic carboxylic acids or their derivatives (e.g., esters or acid chlorides) are common precursors.
- Cyclization Conditions: Heating with dehydrating agents (e.g., polyphosphoric acid, phosphorus oxychloride) or under acidic conditions promotes ring closure to form the benzoxazole nucleus.
- Example: Reaction of 2-aminophenol derivatives with carboxylic acid derivatives under reflux to yield benzoxazole rings.
Introduction of the tert-Butyl Group
- Direct Substitution: Using tert-butyl-substituted starting materials such as tert-butyl phenols or anilines.
- Alkylation: Electrophilic aromatic substitution with tert-butyl cation sources (e.g., tert-butyl chloride with Lewis acid catalysts) on the benzoxazole ring, though regioselectivity must be controlled.
- Alternative: Use of tert-butyl-protected intermediates that survive subsequent reaction steps.
Saturation of the Benzoxazole Ring (Tetrahydro Derivative Formation)
- Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, PtO2) under mild pressure and temperature conditions to reduce the aromatic ring partially, saturating positions 4,5,6,7.
- Selective Reduction: Conditions optimized to avoid reduction of the benzoxazole heteroatoms or carboxylic acid group.
- Example: Hydrogenation in ethanol or ethyl acetate solvent under 20-60 psi hydrogen pressure for 2-3 hours.
Installation or Preservation of the Carboxylic Acid Group
- Direct Use of Carboxylic Acid Precursors: Starting from carboxylic acid or ester derivatives that survive the cyclization and hydrogenation steps.
- Hydrolysis: If esters are used, saponification under basic or acidic conditions to yield the free acid.
- Purification: Crystallization or chromatography to isolate the pure acid.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization of ortho-hydroxy acid derivative | Heating with dehydrating agent (e.g., polyphosphoric acid) at 120°C for 2 h | 70-85 | Efficient ring closure to benzoxazole core |
| tert-Butyl group introduction | Electrophilic substitution or use of tert-butylated precursors | 60-75 | Regioselectivity critical; tert-butyl group stable under reaction conditions |
| Partial hydrogenation | Pd/C catalyst, ethanol solvent, 20-60 psi H2, 2-3 h | 80-90 | Selective saturation of benzoxazole ring without affecting carboxylic acid |
| Ester hydrolysis (if applicable) | NaOH or HCl aqueous solution, room temp to reflux, 1-4 h | 90-95 | Conversion of ester to carboxylic acid, followed by acidification and purification |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography using ethyl acetate/hexane mixtures for intermediate purification.
- Crystallization: From solvents such as ethyl acetate/n-hexane to obtain pure acid.
- Spectroscopic Characterization:
- NMR (1H, 13C) to confirm ring saturation and tert-butyl substitution.
- IR spectroscopy to verify carboxylic acid group presence.
- Mass spectrometry (LCMS) for molecular weight confirmation.
Summary of Key Research Findings
- The tert-butyl substituent provides steric hindrance and lipophilicity, influencing the compound’s chemical behavior and biological activity.
- The tetrahydro modification of the benzoxazole ring alters electronic properties and solubility.
- Preparation methods emphasize mild hydrogenation to preserve sensitive functional groups.
- Use of tert-butyl-protected intermediates or direct tert-butyl substitution ensures high regioselectivity and yield.
- Purification by chromatography and crystallization yields analytically pure material suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the benzoxazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, enhancing its chemical diversity.
Scientific Research Applications
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the benzoxazole ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the function of the target protein, leading to therapeutic effects.
Comparison with Similar Compounds
Key Structural Features :
- Benzoxazole core : Combines aromatic and oxazole characteristics, enabling π-π interactions and hydrogen bonding.
- Partially saturated cyclohexene ring : Introduces conformational flexibility.
- Tert-butyl group : Provides steric hindrance and lipophilicity.
Comparison with Structurally Similar Compounds
The compound belongs to a family of tetrahydrobenzoxazole carboxylic acids, where substituents and saturation patterns modulate physicochemical and biological properties. Below is a detailed comparison with analogs:
Table 1: Structural and Molecular Comparison
Key Observations:
Fluorine: The 5,5-difluoro analog (CAS 2060008-85-5) introduces electronegativity and metabolic stability, common in agrochemicals and pharmaceuticals . Methyl groups: Smaller substituents (e.g., 4,6-dimethyl) reduce steric hindrance, favoring interactions with flat binding pockets .
Molecular Weight and Solubility :
- The tert-butyl derivative has the highest molecular weight (249.30 g/mol), likely reducing aqueous solubility compared to lighter analogs like the 5-methyl variant (195.21 g/mol) .
Synthetic Utility :
- These compounds are marketed as building blocks for combinatorial chemistry, enabling rapid diversification in lead optimization .
Biological Activity
5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS Number: 832684-43-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), case studies, and experimental findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₃ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 832684-43-2 |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:
- HeLa Cells : Exhibited an IC₅₀ of 0.126 μM.
- SMMC-7721 (Human Hepatoma) : Showed an IC₅₀ of 0.071 μM.
- K562 (Leukemia) : Demonstrated an IC₅₀ of 0.164 μM.
These values indicate that this compound is significantly more effective than standard chemotherapy agents such as doxorubicin, which serves as a reference for comparison in these studies .
The mechanism by which this compound exerts its anticancer effects appears to be related to its ability to induce apoptosis in cancer cells while sparing normal cells. The presence of the benzoxazole moiety is crucial for its biological activity. Structure-activity relationship studies suggest that electron-donating groups enhance activity while electron-withdrawing groups reduce it .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity:
- Antibacterial : Selective activity against Gram-positive bacteria such as Bacillus subtilis was noted.
- Antifungal : Some derivatives exhibited antifungal properties against Candida albicans.
The minimal inhibitory concentrations (MIC) for these activities were determined but require further exploration to establish a comprehensive profile .
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:
- In Vitro Studies : Various derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that modifications in the molecular structure could enhance or diminish anticancer activity.
- SAR Analysis : The SAR studies revealed that compounds with specific substituents at certain positions on the benzoxazole ring showed increased potency against cancer cells. For example, compounds with methoxy groups at R1 demonstrated improved efficacy .
Summary of Findings
The biological activities of this compound are summarized in the table below:
| Activity Type | Cell Line/Organism | IC₅₀ Value |
|---|---|---|
| Anticancer | HeLa | 0.126 μM |
| Anticancer | SMMC-7721 | 0.071 μM |
| Anticancer | K562 | 0.164 μM |
| Antibacterial | Bacillus subtilis | MIC TBD |
| Antifungal | Candida albicans | MIC TBD |
Q & A
Q. What are the critical safety protocols for handling tert-butyl-substituted heterocycles like 5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid?
Methodological Answer:
- Ventilation & PPE: Use fume hoods for synthesis/purification due to potential dust inhalation risks. Wear nitrile gloves, lab coats, and safety goggles.
- First Aid: If inhaled, move to fresh air and administer artificial respiration if necessary. For skin/eye contact, rinse with water for ≥15 minutes and consult a physician .
- Storage: Store in airtight containers at 2–8°C to prevent degradation of the benzoxazole ring and tert-butyl group.
Q. How is the compound characterized for purity and structural confirmation in early-stage research?
Methodological Answer:
- Melting Point (mp): Compare observed mp (e.g., 150–151°C for structurally similar tert-butyl-protected acids ) to literature values.
- Spectroscopy:
- NMR: Use - and -NMR to confirm tert-butyl protons (δ ~1.2 ppm) and benzoxazole ring protons (δ 6.5–8.0 ppm).
- HPLC-MS: Employ C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95% by UV 254 nm).
Advanced Research Questions
Q. What experimental strategies address low yields in the cyclization step during benzoxazole synthesis?
Methodological Answer:
- Reaction Optimization:
- Catalysts: Screen Lewis acids (e.g., ZnCl₂) or Brønsted acids (p-TsOH) to accelerate cyclization.
- Solvent Effects: Use DMF or THF to stabilize intermediates. Avoid protic solvents that may hydrolyze the tert-butyl group.
- Kinetic Analysis: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to identify byproducts (e.g., uncyclized precursors).
Q. How do researchers resolve conflicting solubility data for derivatives of this compound in aqueous vs. organic solvents?
Methodological Answer:
-
Solubility Profiling:
Solvent Solubility (mg/mL) Method Water <0.1 Shake-flask (25°C) DMSO >50 Sonication (40°C) Ethanol 10–15 Gravimetric -
Analysis: Low aqueous solubility (hydrophobic tert-butyl group) necessitates DMSO for biological assays. Conflicting data may arise from incomplete sonication or impurities; use centrifugation (10,000 rpm, 10 min) to clarify solutions.
Q. What computational methods predict the steric effects of the tert-butyl group on benzoxazole reactivity?
Methodological Answer:
- Molecular Dynamics (MD): Simulate tert-butyl rotation barriers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to assess conformational stability.
- Docking Studies: Map steric clashes in enzyme-binding pockets (e.g., cytochrome P450 isoforms) using AutoDock Vina. Results may explain reduced metabolic clearance in vitro.
Data Contradiction & Validation
Q. How should researchers validate conflicting NMR assignments for the benzoxazole ring protons?
Methodological Answer:
- 2D NMR: Use - COSY and HSQC to resolve overlapping signals. For example, coupling constants () between H-4 and H-5 protons should align with benzoxazole’s rigid structure.
- Comparative Analysis: Cross-reference with tert-butyl-protected analogs (e.g., 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid, mp 150–151°C ) to confirm chemical shifts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
